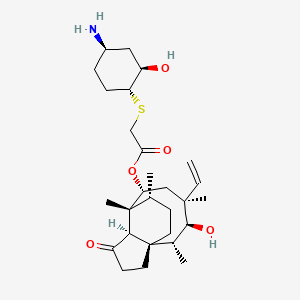
Lérisetron
Vue d'ensemble
Description
Le lérisetron est un composé chimique connu pour ses puissantes propriétés antiémétiques. Il agit comme un antagoniste du récepteur 5-HT3 de la sérotonine, ce qui le rend efficace pour prévenir les nausées et les vomissements, en particulier ceux induits par la chimiothérapie et la radiothérapie . La formule chimique du this compound est C18H20N4, et il appartient à la classe des dérivés de benzimidazole .
Applications De Recherche Scientifique
Lerisetron has been extensively studied for its applications in various fields:
Chemistry: Lerisetron and its analogues have been explored for their potential antimalarial properties.
Biology: It has been used in studies to understand the binding interactions with the 5-HT3 receptor.
Industry: The transdermal therapeutic system for Lerisetron has been developed for controlled drug delivery
Mécanisme D'action
Target of Action
Lerisetron is a drug that primarily targets the 5-hydroxytryptamine3 receptor (5-HT3 receptor) . The 5-HT3 receptor is a type of serotonin receptor found both peripherally on vagus nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema . It plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
Lerisetron acts as an antagonist at the 5-HT3 receptor . This means it binds to these receptors and blocks them, preventing serotonin from activating them . This interaction with its targets results in the suppression of signals that would normally be transmitted upon activation of these receptors .
Biochemical Pathways
By blocking the 5-HT3 receptors, Lerisetron can disrupt the normal flow of signals in this pathway, potentially leading to downstream effects such as the suppression of nausea and vomiting, which are often triggered by activation of the 5-HT3 receptor .
Result of Action
The molecular and cellular effects of Lerisetron’s action primarily involve the blocking of 5-HT3 receptors. This can lead to a reduction in the transmission of signals that induce nausea and vomiting . Lerisetron has been used in clinical trials for the treatment of nausea associated with cancer chemotherapy .
Analyse Biochimique
Biochemical Properties
Lerisetron interacts with the 5-HT3 receptor, a type of serotonin receptor . It is part of a benzimidazole chemical series and has shown potency against the asexual blood and liver stages of the malaria parasite . Lerisetron’s biochemical activity is primarily due to its ability to bind to these receptors and inhibit their function .
Cellular Effects
Lerisetron has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the 5-HT3 receptor, which plays a crucial role in nausea and vomiting, particularly in patients undergoing chemotherapy . By blocking this receptor, Lerisetron can alleviate these symptoms.
Molecular Mechanism
The molecular mechanism of Lerisetron involves its interaction with the 5-HT3 receptor. As an antagonist, it binds to this receptor and inhibits its function . This binding interaction is crucial for Lerisetron’s antiemetic effects.
Temporal Effects in Laboratory Settings
It is known that Lerisetron has a potent and long-lasting antiemetic effect .
Dosage Effects in Animal Models
In animal models, the effects of Lerisetron have been observed to vary with different dosages. A study conducted on dogs showed that Lerisetron effectively inhibited radiation-induced emesis .
Metabolic Pathways
This metabolite is extensively formed in the body but is quickly eliminated .
Transport and Distribution
It is known that Lerisetron is extensively formed in the body but is quickly eliminated .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le lérisetron peut être synthétisé par un processus en plusieurs étapes impliquant la formation de dérivés de benzimidazole. Une méthode courante implique la réaction de la benzène-1,2-diamine avec l'isonicotinaldéhyde en présence de triacétoxyborohydrure de sodium et d'acide acétique, suivie d'étapes de cyclisation et de chloration .
Méthodes de production industrielle : Dans les milieux industriels, le this compound est souvent préparé en utilisant un système thérapeutique transdermique (TTS). Ce système comprend une couche de support, une couche adhésive sensible à la pression contenant la substance active, et une couche protectrice amovible. Cette méthode assure une libération contrôlée et soutenue du this compound à travers la peau .
Analyse Des Réactions Chimiques
Types de réactions : Le lérisetron subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des dérivés hydroxy.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en amines.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans le cycle benzimidazole
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés comme agents réducteurs.
Substitution : Les agents d'halogénation tels que le chlore et le brome sont utilisés pour les réactions de substitution
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés benzimidazoles substitués, qui peuvent présenter différentes propriétés pharmacologiques .
4. Applications de la recherche scientifique
Le this compound a été largement étudié pour ses applications dans divers domaines :
Biologie : Il a été utilisé dans des études pour comprendre les interactions de liaison avec le récepteur 5-HT3.
Industrie : Le système thérapeutique transdermique pour le this compound a été développé pour l'administration contrôlée de médicaments
5. Mécanisme d'action
Le this compound exerce ses effets en se liant et en bloquant les récepteurs 5-HT3 de la sérotonine. Cette action empêche la liaison de la sérotonine, un neurotransmetteur qui déclenche les nausées et les vomissements. En inhibant ces récepteurs, le this compound réduit efficacement la réponse émétique . Les cibles moléculaires impliquées comprennent les récepteurs 5-HT3 situés dans les systèmes nerveux central et périphérique .
Composés similaires :
Ondansétron : Un autre antagoniste du récepteur 5-HT3 utilisé comme antiémétique.
Granisétron : Semblable au this compound, il est utilisé pour prévenir les nausées et les vomissements causés par la chimiothérapie.
Palonosétron : Connu pour sa demi-vie plus longue et sa plus grande affinité de liaison au récepteur 5-HT3.
Unicité du this compound : Le this compound est unique en raison de ses interactions de liaison spécifiques avec le récepteur 5-HT3, qui ont été étudiées en détail à l'aide d'analogues synthétiques et de la mutagenèse dirigée . De plus, ses propriétés antimalariennes potentielles et le développement d'un système thérapeutique transdermique pour son administration le distinguent encore des autres composés similaires .
Comparaison Avec Des Composés Similaires
Ondansetron: Another 5-HT3 receptor antagonist used as an antiemetic.
Granisetron: Similar to Lerisetron, it is used to prevent nausea and vomiting caused by chemotherapy.
Palonosetron: Known for its longer half-life and higher binding affinity to the 5-HT3 receptor.
Uniqueness of Lerisetron: Lerisetron is unique due to its specific binding interactions with the 5-HT3 receptor, which have been studied in detail using synthetic analogs and site-directed mutagenesis . Additionally, its potential antimalarial properties and the development of a transdermal therapeutic system for its delivery further distinguish it from other similar compounds .
Propriétés
IUPAC Name |
1-benzyl-2-piperazin-1-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-2-6-15(7-3-1)14-22-17-9-5-4-8-16(17)20-18(22)21-12-10-19-11-13-21/h1-9,19H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWDCRQZITYKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162368 | |
| Record name | Lerisetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143257-98-1 | |
| Record name | Lerisetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143257-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lerisetron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143257981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lerisetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12964 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lerisetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LERISETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q36R82SXRG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















